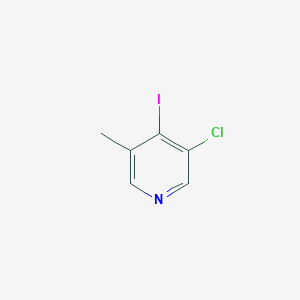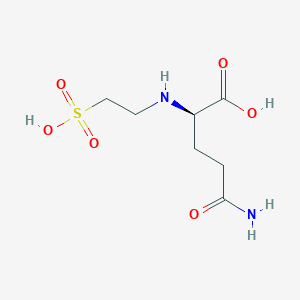
2-(2-(2,6-Dichlorophenoxy)phenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid typically involves the reaction of 2,6-dichlorophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can alter the plasticity of cell walls, influence protein production, and increase ethylene production. These effects can lead to changes in cell growth and development, making it useful as a plant growth regulator .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dichlorophenyl)acetic acid: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
Diclofenac: A non-steroidal anti-inflammatory drug with a similar chemical structure.
Uniqueness
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10Cl2O3 |
|---|---|
Poids moléculaire |
297.1 g/mol |
Nom IUPAC |
2-[2-(2,6-dichlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-3-6-11(16)14(10)19-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2,(H,17,18) |
Clé InChI |
JVQZTPJRGAUYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)



![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)



